molecular formula C28H24N2O2 B8112467 N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide

N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide

Cat. No.: B8112467
M. Wt: 420.5 g/mol
InChI Key: QWBMNZDCGMBPCN-UHFFFAOYSA-N
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Description

N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide: is an organic compound characterized by the presence of two 5-methyl-[1,1’-biphenyl]-2-yl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-[1,1’-biphenyl]-2-amine and oxalyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the biphenyl rings.

Scientific Research Applications

Chemistry

In chemistry, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
  • N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide
  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Uniqueness

Compared to these similar compounds, N1,N2-Bis(5-methyl-[1,1’-biphenyl]-2-yl)oxalamide is unique due to the presence of biphenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

IUPAC Name

N,N'-bis(4-methyl-2-phenylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c1-19-13-15-25(23(17-19)21-9-5-3-6-10-21)29-27(31)28(32)30-26-16-14-20(2)18-24(26)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBMNZDCGMBPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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